molecular formula C28H20Cl2O3 B11976857 (2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone

(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone

Cat. No.: B11976857
M. Wt: 475.4 g/mol
InChI Key: VIHFKEGGVNPACV-JQNBNMKOSA-N
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Description

(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone is a complex organic compound characterized by its unique structure, which includes two furan rings substituted with 2-chlorophenyl groups, connected to a cyclohexanone core through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 2-furylmethanol to form the intermediate 5-(2-chlorophenyl)-2-furylmethanol. This intermediate is then subjected to a Knoevenagel condensation with cyclohexanone in the presence of a base, such as piperidine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group in the cyclohexanone core can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,6E)-2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone is unique due to the presence of both furan and chlorophenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H20Cl2O3

Molecular Weight

475.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[[5-(2-chlorophenyl)furan-2-yl]methylidene]cyclohexan-1-one

InChI

InChI=1S/C28H20Cl2O3/c29-24-10-3-1-8-22(24)26-14-12-20(32-26)16-18-6-5-7-19(28(18)31)17-21-13-15-27(33-21)23-9-2-4-11-25(23)30/h1-4,8-17H,5-7H2/b18-16-,19-17+

InChI Key

VIHFKEGGVNPACV-JQNBNMKOSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/C1

Canonical SMILES

C1CC(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)C1

Origin of Product

United States

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